![molecular formula C11H22N2O2 B1519327 tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate CAS No. 1791402-58-8](/img/structure/B1519327.png)
tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate
Overview
Description
Tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate: is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperidine, featuring a tert-butyl group attached to the nitrogen atom of a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate typically involves the following steps:
Starting Material: : Piperidine is used as the starting material.
Methylation: : The piperidine is methylated at the 2-position to form 2-methylpiperidine.
Carbamate Formation: : The 2-methylpiperidine is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) to form the carbamate derivative.
Industrial Production Methods
In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can be performed to convert the carbamate to amines.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.
Substitution: : Nucleophiles like alkyl halides and bases such as sodium hydride (NaH) are employed.
Major Products Formed
Oxidation: : Piperidine-2-carboxylic acid derivatives.
Reduction: : Piperidine derivatives.
Substitution: : Alkylated piperidine derivatives.
Scientific Research Applications
Tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate: has several scientific research applications:
Chemistry: : It is used as a protecting group for amines in organic synthesis.
Biology: : The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to specific enzymes and preventing their activity. This can be useful in the development of drugs that target specific biochemical pathways.
Comparison with Similar Compounds
Tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate: is similar to other carbamate derivatives, such as tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate . it is unique due to its specific stereochemistry and the presence of the methyl group at the 2-position of the piperidine ring. This structural difference can lead to variations in reactivity and biological activity.
List of Similar Compounds
Tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate
This compound
Tert-butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Tert-butyl N-[(2R,3S)-2-methylpiperidin-3-yl]carbamate
Properties
IUPAC Name |
tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZKXFNBXLZDN-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


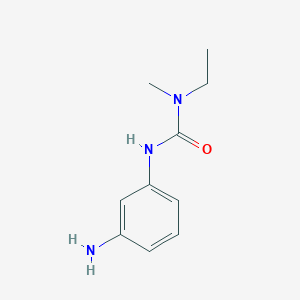
![6-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B1519248.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1519252.png)
![1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1519253.png)
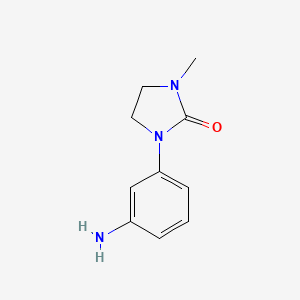
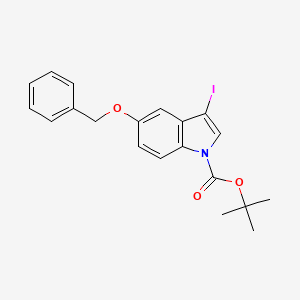
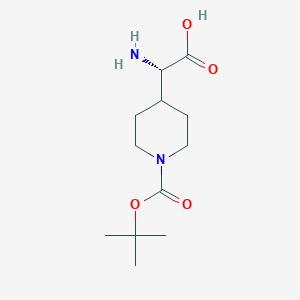
![5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde](/img/structure/B1519260.png)
![1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1519263.png)
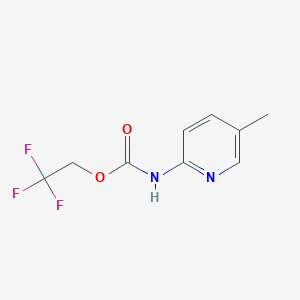
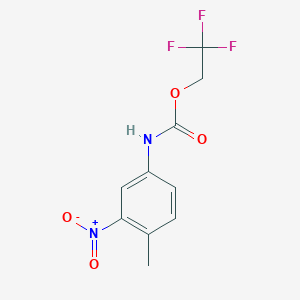
![2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519266.png)
![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)
